Apogossypol

Catalog No.
S605831
CAS No.
475-56-9
M.F
C28H30O6
M. Wt
462.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Apogossypol

CAS Number

475-56-9

Product Name

Apogossypol

IUPAC Name

3-methyl-5-propan-2-yl-2-(1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)naphthalene-1,6,7-triol

Molecular Formula

C28H30O6

Molecular Weight

462.5 g/mol

InChI

InChI=1S/C28H30O6/c1-11(2)21-15-7-13(5)23(25(31)17(15)9-19(29)27(21)33)24-14(6)8-16-18(26(24)32)10-20(30)28(34)22(16)12(3)4/h7-12,29-34H,1-6H3

InChI Key

PBJKWGWHZVXBGU-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(C)C)O)O)O)O)O)O)C(C)C

Synonyms

apogossypol

Canonical SMILES

CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(C)C)O)O)O)O)O)O)C(C)C

Inhibition of Bcl-2 Family Proteins

Cancer cells often develop mechanisms to evade cell death (apoptosis). One such mechanism involves the overexpression of anti-apoptotic proteins like Bcl-2. Apogossypol acts as a Bcl-2 inhibitor, binding to these proteins and preventing them from blocking apoptosis. This disrupts the balance between cell survival and death signals, leading to cancer cell death [, ].

Studies have shown that apogossypol exhibits superior efficacy compared to its parent compound, gossypol, with reduced toxicity. This makes it a potentially safer and more effective therapeutic option for cancer treatment [].

Potential for Various Cancers

Research suggests that apogossypol may be effective against various types of cancer, including:

  • Prostate cancer: Studies have demonstrated that apogossypol inhibits the growth and proliferation of prostate cancer cells both in vitro and in vivo []. It achieves this by downregulating Bcl-2 protein expression and activating caspases, enzymes responsible for cell death [].
  • Other cancers: Preliminary research also indicates potential activity against other cancers, such as leukemia, breast cancer, and colon cancer. However, further studies are needed to confirm these findings [].

Ongoing Research and Development

While the initial research on apogossypol is promising, it is crucial to note that it is still in the pre-clinical stages of development. More research is needed to:

  • Evaluate its safety and efficacy in humans through clinical trials.
  • Determine the optimal dosing and delivery methods.
  • Investigate potential interactions with other medications.
  • Understand its mechanism of action in greater detail.

XLogP3

6.9

Other CAS

475-56-9

Wikipedia

(2,2'-Binaphthalene)-1,1',6,6',7,7'-hexol, 5,5'-diisopropyl-3,3'-dimethyl-

Dates

Modify: 2023-08-15

Explore Compound Types